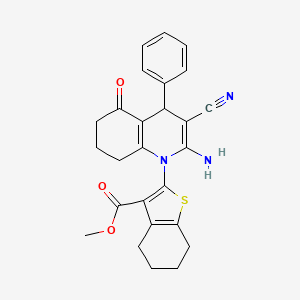![molecular formula C15H19Br2NO3 B11522555 2,2-dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B11522555.png)
2,2-dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique cyclopropane ring structure and the presence of bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with 2,2-dibromo-1-methylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2,2-Dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine atoms and the cyclopropane ring structure contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-2,2-dimethoxypropane
- 2,2-Bis(bromomethyl)-1,3-propanediol
- Methyl 3-bromo-2-(bromomethyl)propionate
Uniqueness
2,2-Dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide is unique due to its specific combination of a cyclopropane ring, bromine atoms, and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19Br2NO3 |
|---|---|
Molecular Weight |
421.12 g/mol |
IUPAC Name |
2,2-dibromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H19Br2NO3/c1-14(9-15(14,16)17)13(19)18-7-6-10-4-5-11(20-2)12(8-10)21-3/h4-5,8H,6-7,9H2,1-3H3,(H,18,19) |
InChI Key |
RLHHVFCXXRBRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(4-ethoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11522486.png)


![8-chloro-4-(2,4-dichlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11522503.png)
![(4Z,4'Z)-4,4'-{sulfanediylbis[benzene-4,1-diylimino(Z)methylylidene]}bis[2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11522504.png)
![4-[5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522513.png)
![{2-bromo-6-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B11522524.png)

![6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522532.png)
![N-[(2Z)-4-(biphenyl-4-yl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11522539.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11522547.png)
![2-chloro-5-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11522561.png)
![2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11522563.png)
